

A Comprehensive Technical Guide to Strontium Oxalate: Hydrated vs. Anhydrous Forms

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Strontium oxalate*

Cat. No.: *B1213420*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Strontium oxalate, with the chemical formula SrC_2O_4 , is a compound of significant interest in various scientific fields, including materials science, pyrotechnics, and increasingly, in biomedical applications due to the biological activity of the strontium ion.^[1] This technical guide provides an in-depth comparison of the hydrated and anhydrous forms of **strontium oxalate**, focusing on their physicochemical properties, synthesis, and thermal behavior. Detailed experimental protocols for its preparation and characterization are presented, alongside a comparative analysis of its different forms. This document aims to serve as a comprehensive resource for researchers and professionals working with or considering the use of **strontium oxalate** in their applications.

Introduction

Strontium oxalate can exist in a hydrated form ($\text{SrC}_2\text{O}_4 \cdot n\text{H}_2\text{O}$) or as an anhydrous salt.^[2] The presence or absence of water molecules in the crystal lattice significantly influences the compound's properties, including its crystal structure, thermal stability, and density. Understanding these differences is crucial for its application, for instance, in pyrotechnics where it serves as a red color emitter, and in the synthesis of advanced materials where it can be a precursor.^{[2][3]} In the context of drug development, strontium-containing compounds are being explored for their potential in bone regeneration and osteoporosis treatment, making the characterization of precursors like **strontium oxalate** critical.^{[1][4][5]}

Physicochemical Properties: A Comparative Analysis

The hydrated and anhydrous forms of **strontium oxalate** exhibit distinct physical and chemical properties. A summary of key quantitative data is presented in the tables below for easy comparison.

Table 1: General and Physical Properties

Property	Strontium Oxalate Hydrate (monohydrate)	Strontium Oxalate Anhydrous	Source(s)
Chemical Formula	<chem>SrC2O4·H2O</chem>	<chem>SrC2O4</chem>	[6][7]
Molar Mass	193.65 g/mol	175.64 g/mol	[2][7]
Appearance	White crystalline powder	White powder	[2][6]
Density	~2.08 g/cm ³	2.79 g/cm ³	[2][8]
Solubility in Water	4.6 mg/100g at 18 °C; Soluble in ~20,000 parts water	Soluble in ~20,000 parts water Sparingly soluble	[2][6][9]

Table 2: Crystallographic Data

Property	Strontium Oxalate Hydrate (monohydrate)	Strontium Oxalate Anhydrous	Source(s)
Crystal System	Triclinic	Monoclinic	[10]
Space Group	P-1	P2 ₁ /c	[11]
Unit Cell Parameters	a=6.341(1) Å, b=16.880(2) Å, c=5.7798(8) Å, β=97.60(1)° (for an acid salt)	a=0.79661(7) nm, b=0.9205(1) nm, c=0.73198(8) nm, β=102.104(8)° (for an acid salt)	[11]
Coordination	Strontium is eight-fold coordinated, forming 1D chains. [8]	Strontium is eight-fold coordinated by oxygen, forming 2D layers. [8][11]	[8][11]

Thermal Decomposition

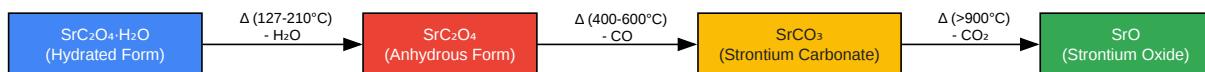

The thermal decomposition of **strontium oxalate** hydrate is a multi-step process that is well-documented. The initial step involves dehydration to form the anhydrous salt, followed by the decomposition of the anhydrous form into strontium carbonate and finally to strontium oxide.

Table 3: Thermal Decomposition Data

Decomposition Step	Temperature Range (°C)	Mass Loss (%)	Product(s)	Source(s)
Dehydration	127 - 210	~8.6 - 9.1	SrC ₂ O ₄	[12][13]
Anhydrous Decomposition	400 - 600	~14.1	SrCO ₃ + CO	[13][14]
Carbonate Decomposition	> 900	~22.1	SrO + CO ₂	[3][12]

The decomposition of anhydrous **strontium oxalate** is often described by a two-dimensional diffusion-controlled mechanism.[\[3\]\[12\]](#) An exothermic peak observed around 300°C in DTA is

attributed to the recrystallization of the anhydrous **strontium oxalate**.[\[3\]](#)[\[12\]](#)

[Click to download full resolution via product page](#)

*Thermal decomposition pathway of **strontium oxalate** hydrate.*

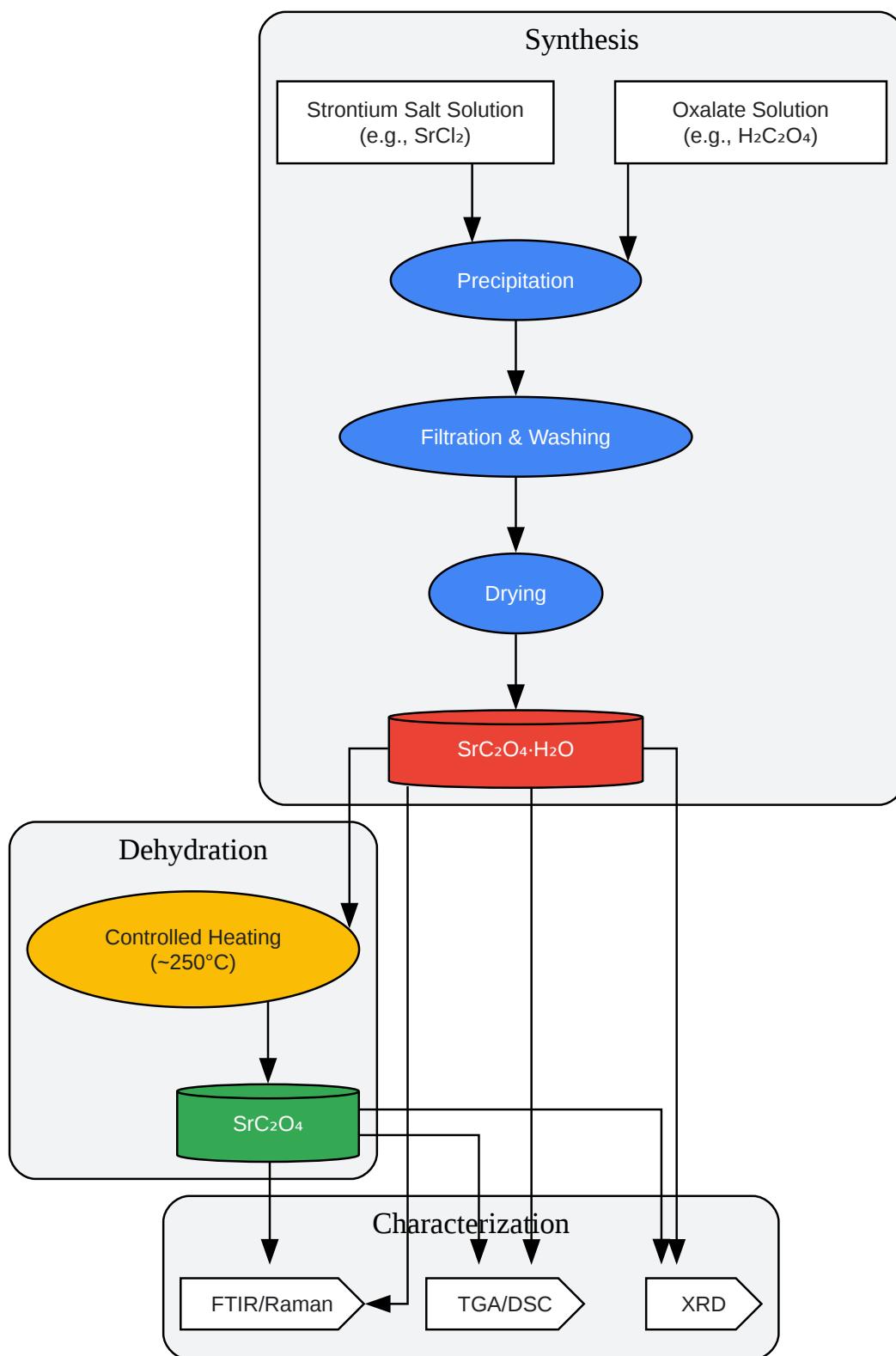
Experimental Protocols

Synthesis of Strontium Oxalate Monohydrate

This protocol describes a typical precipitation method for synthesizing **strontium oxalate** monohydrate.[\[3\]](#)

- Preparation of Reactant Solutions:
 - Prepare a 0.5 M aqueous solution of a soluble strontium salt (e.g., strontium chloride, SrCl2).
 - Prepare a 0.5 M aqueous solution of oxalic acid (H2C2O4·2H2O) or ammonium oxalate ((NH4)2C2O4).
- Precipitation:
 - Heat the strontium salt solution to boiling.
 - Slowly add the oxalate solution dropwise to the hot strontium salt solution with constant stirring. A white precipitate of **strontium oxalate** hydrate will form immediately.
- Isolation and Purification:
 - Allow the mixture to cool to room temperature.
 - Collect the precipitate by filtration using a Buchner funnel.

- Wash the precipitate several times with distilled water to remove any soluble impurities, ensuring it is free of chloride ions (if SrCl_2 was used).
- Dry the collected **strontium oxalate** monohydrate in air.


Preparation of Anhydrous Strontium Oxalate

The anhydrous form is typically obtained by the controlled thermal dehydration of the hydrated salt.^[8]

- Dehydration:
 - Place a known amount of **strontium oxalate** monohydrate in a crucible suitable for a thermogravimetric analyzer (TGA) or a furnace.
 - Heat the sample in a controlled atmosphere (e.g., air or inert gas) from room temperature to approximately 250°C. The heating rate can be set, for example, at 10°C/min.
 - Hold the temperature at 250°C until a constant weight is achieved, indicating the complete removal of water of hydration. The temperature should be kept below the decomposition temperature of the anhydrous oxalate (~400°C).

Characterization Techniques

A workflow for the synthesis and characterization of **strontium oxalate** is depicted below.

[Click to download full resolution via product page](#)*Workflow for synthesis and characterization of strontium oxalate.*

- Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): These techniques are essential for studying the thermal decomposition process, determining dehydration temperatures, and confirming the purity of the synthesized material.[15][16]
- X-ray Diffraction (XRD): XRD is used to determine the crystal structure, phase purity, and unit cell parameters of both the hydrated and anhydrous forms.[11]
- Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: Vibrational spectroscopy provides information about the chemical bonding within the molecule. The O-H stretching vibrations from the water of hydration in the hydrated form are clearly visible in the FTIR spectrum, typically in the range of 3000-3700 cm^{-1} .[17] The strong, sharp band around 1647 cm^{-1} is attributed to the carbonyl group stretching vibration.[17]

Applications in Drug Development and Materials Science

Strontium-containing compounds have gained attention for their therapeutic effects, particularly in the treatment of osteoporosis.[5][18] Strontium can promote osteoblast proliferation and differentiation while inhibiting osteoclast activity.[4] **Strontium oxalate** can serve as a precursor for the synthesis of other strontium-based biomaterials. Its low solubility may also be advantageous for controlled-release applications.[1] In materials science, **strontium oxalate** is a precursor for producing strontium oxide and strontium carbonate, which are used in ceramics, glass, and as components in high-temperature superconductors.[1][3]

Conclusion

The hydrated and anhydrous forms of **strontium oxalate** exhibit significant differences in their physical, chemical, and structural properties. The presence of water of hydration in the crystal lattice of the hydrated form leads to a lower density and a different crystal structure compared to the anhydrous form. The thermal decomposition of the hydrate proceeds via a distinct dehydration step before the decomposition of the anhydrous oxalate. A thorough understanding of these differences, facilitated by the comparative data and experimental protocols provided in this guide, is essential for the effective utilization of **strontium oxalate** in research and industrial applications, from advanced materials synthesis to the development of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. Strontium oxalate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Advanced applications of strontium-containing biomaterials in bone tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strontium's therapeutic uses | Research Starters | EBSCO Research [ebsco.com]
- 6. Strontium Oxalate [drugfuture.com]
- 7. Strontium oxalate monohydrate | C₂H₂O₅Sr | CID 516791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Structure determination of anhydrous acid strontium oxalate by conventional X-ray powder diffraction | Powder Diffraction | Cambridge Core [cambridge.org]
- 9. Page loading... [wap.guidechem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Thermogravimetric Analysis (TGA) – Ebatco Lab Services [ebatco.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. Strontium: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to Strontium Oxalate: Hydrated vs. Anhydrous Forms]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1213420#strontium-oxalate-hydrate-vs-anhydrous-form>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com